molecular formula C14H15NS B14135733 4-Methyl-N-(4-(methylthio)phenyl)aniline

4-Methyl-N-(4-(methylthio)phenyl)aniline

Cat. No.: B14135733
M. Wt: 229.34 g/mol
InChI Key: CXZFNVZXHDVUJP-UHFFFAOYSA-N
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Description

4-Methyl-N-(4-(methylthio)phenyl)aniline (CAS 1924688-19-6) is an organic compound with the molecular formula C14H15NS and a molecular weight of 229.34 g/mol . This chemical is supplied as a gray solid with a melting point range of 80 to 84 °C and should be stored sealed in a dry environment at room temperature . As a derivative of aniline featuring both methyl and methylthio substituents, this compound serves as a valuable building block in organic synthesis and materials science research . It is particularly useful for exploring the structure-activity relationships of complex molecules and for the development of novel chemical entities. Researchers can utilize this aniline derivative in the synthesis of more complex structures, such as those found in pharmaceutical intermediates and functional materials. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C14H15NS

Molecular Weight

229.34 g/mol

IUPAC Name

4-methyl-N-(4-methylsulfanylphenyl)aniline

InChI

InChI=1S/C14H15NS/c1-11-3-5-12(6-4-11)15-13-7-9-14(16-2)10-8-13/h3-10,15H,1-2H3

InChI Key

CXZFNVZXHDVUJP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC=C(C=C2)SC

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations

Strategic Synthetic Routes to 4-Methyl-N-(4-(methylthio)phenyl)aniline

The formation of the C-N bond in diarylamines can be achieved through several strategic approaches, each with its own advantages in terms of efficiency, substrate scope, and functional group tolerance.

Palladium-Catalyzed Coupling Reactions for N-Arylation

The Buchwald-Hartwig amination stands as a powerful and versatile method for the construction of carbon-nitrogen bonds. mdpi.com This palladium-catalyzed cross-coupling reaction allows for the N-arylation of amines with aryl halides or triflates. In the context of synthesizing this compound, this can be envisioned through the coupling of 4-methylaniline (p-toluidine) with a suitable 4-(methylthio)phenyl electrophile, such as 4-bromothioanisole (B94970) or 4-iodothioanisole.

A general procedure for such a transformation involves the reaction of the aryl halide with the aniline (B41778) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base in an appropriate solvent. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands such as Xantphos often providing excellent results. mdpi.com The base, typically a strong, non-nucleophilic base like cesium carbonate (Cs₂CO₃), is essential for the deprotonation of the amine and regeneration of the active catalyst.

Table 1: Representative Conditions for Palladium-Catalyzed N-Arylation

ParameterCondition
Palladium Source Pd₂(dba)₃ (Palladium(0)-tris(dibenzylideneacetone)dipalladium(0))
Ligand XantPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
Base Cs₂CO₃ (Cesium Carbonate)
Solvent Toluene (B28343)
Temperature 110 °C
Atmosphere Inert (e.g., Nitrogen or Argon)

This table presents a generalized set of conditions based on typical Buchwald-Hartwig amination protocols. mdpi.com Specific reactant ratios and reaction times would need to be optimized for the synthesis of this compound.

Reductive Amination Approaches to Aryl-Substituted Aniline Derivatives

Reductive amination offers a complementary strategy for the synthesis of diarylamines, proceeding through the formation of an imine intermediate followed by its reduction. bu.edu For the synthesis of this compound, this would involve the condensation of 4-(methylthio)benzaldehyde (B43086) with 4-methylaniline to form an N-aryl imine, which is then reduced in situ to the desired diarylamine.

A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄) being a common and effective choice. The reaction is typically carried out in a protic solvent like ethanol. The initial condensation to the imine can often be achieved by simply mixing the aldehyde and amine, sometimes with gentle heating. The subsequent addition of the reducing agent effects the conversion to the final product.

A specific example of a similar reductive amination involves the reaction of ortho-vanillin with para-toluidine, which proceeds to form the imine in a solid state reaction. This imine is then reduced with sodium borohydride in ethanol. bu.edu This methodology can be adapted for the synthesis of this compound.

Table 2: General Procedure for Reductive Amination

StepReagents and Conditions
1. Imine Formation 4-(methylthio)benzaldehyde, 4-methylaniline, Ethanol, Reflux
2. Reduction Sodium Borohydride (NaBH₄), Ethanol, Room Temperature

This table outlines a plausible two-step, one-pot procedure for the synthesis of this compound via reductive amination.

Multi-Step Synthesis from Precursors: Focusing on Methylthio-substituted Nitrobenzenes and Aniline Derivatives

A multi-step approach provides a highly versatile strategy for the synthesis of complex aniline derivatives, allowing for the introduction of various functional groups through a sequence of well-established reactions. A plausible route to this compound could begin with a suitable methylthio-substituted nitrobenzene (B124822) precursor.

One such pathway would involve the initial synthesis of 4-(methylthio)aniline (B85588). This can be achieved by the reduction of 4-(methylthio)nitrobenzene. A variety of reducing agents can be employed for this nitro-to-amine conversion, including tin(II) chloride in acidic media or catalytic hydrogenation. rsc.org Once 4-(methylthio)aniline is obtained, it can then be coupled with a 4-methylphenyl electrophile, for instance, through a Buchwald-Hartwig amination as described in section 2.1.1.

Alternatively, one could start with the nitration of thioanisole (B89551) to produce 4-(methylthio)nitrobenzene. This is then followed by reduction to 4-(methylthio)aniline. The final step would be the N-alkylation or N-arylation with a suitable p-tolyl source.

Synthesis of Related N-Aryl-4-(methylthio)aniline Analogues for Structure-Property Correlation Studies

The synthesis of analogues of this compound is crucial for understanding how structural modifications influence the chemical and physical properties of the molecule. This allows for the systematic investigation of structure-property relationships.

Derivatization Strategies on the Anilino and Methylthio Phenyl Rings

Derivatization of the core structure can be achieved by introducing substituents on either the anilino or the methylthio phenyl ring. For instance, starting with substituted anilines or substituted 4-(methylthio)phenyl precursors allows for the generation of a library of analogues.

A study on the synthesis of bicyclic [2-(2,4-dimethylphenylthio)phenyl] aniline and its amide derivatives showcases such derivatization strategies. ias.ac.in In this work, various substituents were introduced on the aniline ring, and the resulting compounds were evaluated for their biological activity. This approach highlights how modifications to the anilino portion of the molecule can be systematically explored.

Furthermore, the methylthio group itself can be a point of derivatization. For example, oxidation of the sulfide (B99878) to a sulfoxide (B87167) or sulfone can be readily achieved using common oxidizing agents, leading to analogues with altered electronic properties. rsc.org

Synthesis of Sterically Hindered Amine Analogues

The introduction of sterically bulky groups around the amine nitrogen can have a profound impact on the molecule's conformation and reactivity. The synthesis of sterically hindered analogues of this compound can be accomplished by using sterically encumbered anilines in the synthetic routes described above.

For example, anilines such as 2,6-dimethylaniline (B139824) or 2,6-diisopropylaniline (B50358) can be used in place of 4-methylaniline in either the Buchwald-Hartwig amination or reductive amination protocols. The synthesis of 2,6-dimethylaniline itself can be achieved through the amination of 2,6-dimethylphenol. prepchem.com Similarly, 4-methoxy-2,6-dimethylaniline (B1300078) has been synthesized and can serve as a building block for more complex, sterically hindered diarylamines. chemicalbook.com The increased steric bulk around the nitrogen atom can influence the dihedral angle between the two aromatic rings, thereby affecting the electronic communication between them.

Reaction Mechanisms in the Formation of this compound and its Derivatives

The formation of the diarylamine structure of this compound involves the creation of a carbon-nitrogen (C-N) bond between two aryl groups. The primary methods for achieving this transformation are transition-metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination and the Ullmann condensation. Mechanistic understanding of these reactions is crucial for optimizing reaction conditions and minimizing impurities.

The synthesis of this compound typically involves the coupling of an aniline derivative with an aryl halide. Two of the most powerful and extensively studied methods for this C(sp²)–N bond formation are the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation. nih.gov

Buchwald-Hartwig Amination:

This reaction has become a cornerstone of modern organic synthesis for its broad substrate scope and functional group tolerance. wikipedia.org The catalytic cycle for the formation of this compound, for instance from 4-iodotoluene (B166478) and 4-(methylthio)aniline, is generally accepted to proceed through the following key steps:

Oxidative Addition: A low-valent Palladium(0) complex reacts with the aryl halide (e.g., 4-iodotoluene), inserting the palladium into the carbon-halogen bond. This forms a Pd(II) intermediate.

Amine Coordination and Deprotonation: The amine (4-(methylthio)aniline) coordinates to the Pd(II) complex. Subsequent deprotonation by a base (e.g., sodium tert-butoxide) forms a palladium amide complex.

Reductive Elimination: This is the product-forming step where the C-N bond is formed, yielding the desired diarylamine, this compound. The process regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. wikipedia.org

The choice of ligand on the palladium catalyst is critical. The development from simple phosphines to sterically hindered, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) has been instrumental in improving reaction efficiency, allowing for the coupling of less reactive aryl chlorides and enabling reactions at lower temperatures. researchgate.net Bidentate phosphine ligands like BINAP and DPPF have been shown to accelerate the reaction, partly by preventing the formation of inactive palladium dimers. wikipedia.org

Ullmann Condensation (Goldberg Reaction):

The Ullmann condensation is a classical copper-catalyzed method for C-N bond formation. wikipedia.org While it often requires harsher conditions (high temperatures, polar solvents) than the Buchwald-Hartwig reaction, advancements have introduced milder protocols using soluble copper catalysts with ligands such as diamines and phenanthrolines. wikipedia.orgwjpmr.com

The mechanism of the Ullmann-type reaction is thought to involve copper(I) species. For the synthesis of this compound, the proposed mechanism is as follows:

Formation of a Copper(I) Amide: The amine (4-(methylthio)aniline) reacts with a Cu(I) salt or is deprotonated by a base in the presence of copper to form a copper(I) amide intermediate.

Reaction with Aryl Halide: This copper amide then reacts with the aryl halide (e.g., 4-iodotoluene). The exact nature of this step is complex and may involve oxidative addition-reductive elimination pathways or a concerted metathesis-like process. wikipedia.org

Electron-withdrawing groups on the aryl halide can accelerate the Ullmann coupling. wikipedia.org The reactivity of aryl halides follows the typical trend of I > Br > Cl. wikipedia.org

Table 1: Comparison of Key Mechanistic Steps in C-N Bond Formation

StepBuchwald-Hartwig AminationUllmann Condensation
Catalyst Palladium(0)Copper(I)
Key Intermediate Pd(II)-Amide ComplexCu(I)-Amide Complex
Initial Step Oxidative addition of aryl halide to Pd(0)Formation of Cu(I) amide
Product Formation Reductive Elimination from Pd(II)Reaction of Cu(I) amide with aryl halide

In any synthetic route, the formation of by-products can reduce the yield and complicate the purification of the target compound. Understanding the pathways that lead to these impurities is essential for their control.

In the Buchwald-Hartwig amination , a significant side reaction is the hydrodehalogenation of the aryl halide, which produces toluene from 4-iodotoluene. This can occur through a competing pathway where the palladium amide intermediate undergoes β-hydride elimination, although this is less common with aryl amides. wikipedia.org More frequently, hydrodehalogenation arises from reactions involving trace water or other proton sources. Another potential by-product is the formation of biaryl compounds (e.g., 4,4'-bitolyl) through homocoupling of the aryl halide, especially at higher temperatures. researchgate.net

Control strategies for the Buchwald-Hartwig reaction include:

Ligand Selection: The use of bulky, electron-rich ligands can promote the desired reductive elimination over side reactions.

Base and Solvent Choice: The strength and nature of the base, along with the solvent, must be carefully selected to ensure efficient deprotonation of the amine without promoting undesired pathways. Anhydrous conditions are often critical.

Temperature Control: Running the reaction at the lowest effective temperature can minimize thermal decomposition and homocoupling side reactions.

In the Ullmann condensation , the high temperatures traditionally required can lead to a greater variety of by-products. wikipedia.org Homocoupling of the aryl halide to form symmetrical biaryls is a common side reaction. organic-chemistry.org Additionally, side reactions involving the solvent can occur, and the stoichiometric amounts of copper used in older methods can lead to purification challenges.

Methods to control by-products in the Ullmann reaction include:

Use of Ligands: Modern protocols use ligands (e.g., diamines, amino acids, phenanthrolines) that stabilize the copper catalyst, allowing for lower reaction temperatures and reducing the rate of side reactions. wikipedia.org

Catalytic Copper: Employing catalytic amounts of soluble copper sources instead of stoichiometric copper powder simplifies product workup and reduces waste.

Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

Table 2: Common By-products and Control Strategies

Synthetic MethodCommon By-product(s)Formation PathwayControl Strategy
Buchwald-Hartwig Hydrodehalogenated Arene (e.g., Toluene)Reaction with proton sourcesUse of anhydrous solvents; careful base selection
Biaryl (e.g., 4,4'-Bitolyl)Homocoupling of aryl halideLower reaction temperature; optimized catalyst/ligand system
Ullmann Condensation Biaryl (e.g., 4,4'-Bitolyl)Reductive homocouplingUse of modern ligands to lower temperature; catalytic Cu
Products of solvent degradationReaction with solvent at high temp.Use of milder, ligand-assisted protocols

Methodological Advancements in N-Aryl Thioaniline Synthesis

The synthesis of N-aryl thioanilines, including this compound, has benefited significantly from general advancements in cross-coupling chemistry. The evolution from harsh, classical methods to milder, more versatile catalytic systems has expanded the scope and practicality of these transformations.

Early methods like the traditional Ullmann reaction required high temperatures (>200 °C) and stoichiometric copper, limiting their use to substrates lacking sensitive functional groups. wikipedia.org The major breakthrough was the development of palladium-catalyzed C-N coupling by Buchwald and Hartwig, which initially used monodentate phosphine ligands. nih.govwikipedia.org

Subsequent "generations" of catalyst systems have provided significant improvements:

Bidentate Phosphine Ligands: The introduction of chelating ligands such as DPPF and XantPhos stabilized the palladium center, leading to higher catalytic activity, better yields, and the ability to couple a wider range of primary and secondary amines. wikipedia.orgmdpi.com

Sterically Hindered Ligands: The development of bulky, electron-rich alkylphosphine ligands (e.g., Josiphos family, Buchwald's biaryl phosphine ligands) enabled the coupling of previously challenging substrates, including electron-rich anilines and unactivated aryl chlorides, often at room temperature.

N-Heterocyclic Carbene (NHC) Ligands: NHCs have emerged as powerful supporting ligands for palladium, forming highly stable and active catalysts that can promote difficult coupling reactions. researchgate.net

Copper-Catalyzed Advancements: The Ullmann reaction has also seen a renaissance. The discovery that ligands like 1,10-phenanthroline, N,N-dimethylglycine, and various diamides can dramatically accelerate copper-catalyzed amination allows these reactions to proceed at much lower temperatures (e.g., 80-110 °C) with only catalytic amounts of a copper source. organic-chemistry.org This makes the copper-catalyzed approach a more cost-effective and environmentally friendly alternative to palladium-based systems in many cases.

These advancements have made the synthesis of complex diarylamines like this compound more efficient, scalable, and tolerant of diverse functional groups, which is critical for applications in materials science and pharmaceutical development.

Despite a comprehensive search for experimental research findings on the chemical compound "this compound" (CAS No. 1924688-19-6), the specific spectroscopic data required to generate the requested article is not available in the public domain through the conducted searches.

Vendor and chemical database entries confirm the existence, molecular formula (C₁₄H₁₅NS), and molecular weight (229.34 g/mol ) of the compound. However, detailed and published experimental data pertaining to its comprehensive spectroscopic and structural characterization, including:

Proton Nuclear Magnetic Resonance (¹H NMR)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Two-Dimensional NMR Spectroscopy (COSY, HSQC, HMBC, NOESY)

High-Resolution Mass Spectrometry (HRMS)

Infrared (IR) Spectroscopy

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

could not be located in scientific literature or spectral databases. The synthesis of similar compounds via methods such as the Buchwald-Hartwig amination is documented, but the characterization data for this specific product has not been found.

Without access to these fundamental research findings, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the strict outline and content requirements provided in the instructions. Proceeding would require speculation or the fabrication of data, which would compromise the scientific integrity of the response.

Comprehensive Spectroscopic and Structural Characterization

X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structures

An exhaustive search of available scientific literature and crystallographic databases did not yield any specific X-ray diffraction data for the compound 4-Methyl-N-(4-(methylthio)phenyl)aniline. Consequently, detailed information regarding its crystal system, space group, unit cell dimensions, and atomic coordinates is not publicly available at this time.

While crystallographic data for the precise molecule of interest is unavailable, analysis of structurally similar compounds can offer insights into the potential solid-state conformation and packing of this compound. For instance, studies on related diphenylamine (B1679370) and aniline (B41778) derivatives reveal common structural motifs.

For example, the crystal structure of 4-bromo-N-(4-bromophenyl)aniline, a halogenated analogue, shows a "propeller blade" arrangement of the two phenyl rings around the central nitrogen atom. In this compound, the dihedral angle between the benzene (B151609) rings is 47.32 (5)°. The crystal packing is influenced by intermolecular Br···Br contacts rather than classical hydrogen bonding involving the amine proton.

In another related molecule, N,N-Dimethyl-4-[(E)-phenyliminomethyl]aniline, the dihedral angle between the two aromatic rings is 61.96 (1)°. The molecular conformation is stabilized by an E configuration about the C=N bond. Similarly, the crystal structure of 4-methoxy-N-phenylaniline shows a significant twist between the phenyl rings with a dihedral angle of 59.9 (2)°, and its crystal structure is stabilized by C—H···π and N—H···π interactions.

These examples from related structures suggest that the two phenyl rings in this compound are also likely to be non-coplanar, adopting a twisted conformation to minimize steric hindrance. The nature and arrangement of molecules in the crystal lattice would be determined by a balance of weak intermolecular forces, such as van der Waals interactions and potentially weak C-H···π interactions. The presence of the methyl and methylthio substituents would influence the specific packing arrangement and intermolecular contacts.

Without experimental X-ray diffraction data for this compound, any description of its specific solid-state and crystal structure remains speculative. Further research involving the synthesis of single crystals and subsequent X-ray crystallographic analysis is necessary to definitively determine its molecular and crystal structure.

Advanced Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.

Studies on analogous structures, such as 4,4'-methylenedianiline, predict a non-planar "bent" structure with C2 molecular symmetry to be the most stable conformation. mdpi.com In similar Schiff base derivatives like (E)-4-Methyl-N-[(5-nitrothiophen-2-yl)methylidene]aniline, the dihedral angle between the two ring systems is found to be 7.47 (12)°. researchgate.net The conformational landscape of diarylamines is also influenced by the potential for atropisomerism, where rotation around the C-N bonds is hindered, potentially leading to stable, separable rotational isomers. nih.gov

Table 1: Representative Geometric Parameters for Aniline (B41778) Derivatives from Computational Studies

ParameterMoleculeMethodCalculated Value
C-N Bond LengthAnilineB3LYP/6-31G(d)1.39 Å
N-H Bond LengthAnilineB3LYP/6-31G(d)1.01 Å
H-N-H AngleAnilineB3LYP/6-31G(d)113.1°
Ring-N-Ring AngleDiarylamine (generic)DFT~125-130°
Ring Dihedral Angle(E)-4-Methyl-N-[(5-nitrothiophen-2-yl)methylidene]anilineX-ray7.47°

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). imist.ma

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. semanticscholar.org

In studies of substituted anilines, the position of a methyl group affects the energy gap. DFT calculations (B3LYP/6-311++G(d,p)) on methyl-substituted anilines show the energy gap follows the order: m-methyl > o-methyl > p-methyl. researchgate.net This suggests that the para-substituted analogue is the most reactive of the three isomers. For other substituted anilines, the energy gap has been calculated to be 4.60 eV for p-aminoaniline and 3.89 eV for p-nitroaniline, indicating that the nitro-substituted compound is more reactive. thaiscience.info

Table 2: Calculated HOMO-LUMO Energies and Gaps for Aniline Analogues (eV)

MoleculeMethodEHOMOELUMOEnergy Gap (ΔE)
p-AminoanilineB3LYP/6-311G(d,p)-4.3713-0.23064.6019
p-NitroanilineB3LYP/6-311G(d,p)-6.4621-2.57143.8907
p-MethylanilineB3LYP/6-311++G(d,p)-5.04-0.744.30
m-MethylanilineB3LYP/6-311++G(d,p)-5.11-0.724.39

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, providing a guide to its reactive sites. It is plotted on the molecule's electron density surface. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. imist.maresearchgate.net

For aniline derivatives, MEP calculations show that the most negative potential is typically located around the nitrogen atom of the amino group and on the aromatic ring, making these the primary sites for electrophilic attack. thaiscience.info In contrast, the hydrogen atoms of the amino group represent positive potential regions, susceptible to interaction with nucleophiles. researchgate.net The MEP surface provides a visual representation of how the methyl and methylthio substituents in 4-Methyl-N-(4-(methylthio)phenyl)aniline would modulate the charge distribution across the molecule, influencing its interaction with other reagents.

Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic vibrational frequencies, researchers can assign the specific atomic motions (stretching, bending, twisting) that correspond to the experimentally observed spectral peaks. nih.gov

For aniline and its derivatives, key vibrational modes include:

N-H Stretching: In primary and secondary anilines, these appear in the 3300-3500 cm⁻¹ region. materialsciencejournal.org

C-N Stretching: This vibration is typically observed in the 1250-1350 cm⁻¹ range. materialsciencejournal.org

Aromatic C-H Stretching: These modes are found above 3000 cm⁻¹. sphinxsai.com

Ring Vibrations: The characteristic stretching vibrations of the benzene (B151609) ring occur in the 1400-1650 cm⁻¹ region. sphinxsai.com

Theoretical calculations, often at the B3LYP level, show good agreement with experimental data, although calculated frequencies are typically scaled by a factor (e.g., ~0.96) to correct for anharmonicity and other systematic errors. asianpubs.org Such analysis for this compound would allow for a detailed assignment of its IR and Raman spectra.

Theoretical Studies on Reaction Mechanisms and Transition States

Computational chemistry is invaluable for mapping out the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers of transition states. For diarylamines, a significant area of study is their mechanism as antioxidants.

DFT studies have shown that the primary antioxidant mechanism for diarylamines involves a hydrogen atom transfer (HAT) from the N-H group to a radical species, such as a peroxy radical (ROO•). researchgate.netrsc.org

Ar₂NH + ROO• → Ar₂N• + ROOH

This initial activation step forms a stable diarylaminyl radical (Ar₂N•), which can then participate in further reactions to terminate radical chains. rsc.org Theoretical calculations focus on determining the activation free energy barrier for this hydrogen transfer. For a generic diarylamine, this barrier has been calculated to be around 14.2 kcal/mol. rsc.org The stability of the resulting aminyl radical is key to the antioxidant efficiency, and this is influenced by the electronic effects of substituents on the aryl rings.

Quantitative Structure-Activity Relationships (QSAR) for Analogues with Respect to Molecular Properties

Quantitative Structure-Activity Relationship (QSAR) studies aim to build statistical models that correlate the chemical structure of a series of compounds with a specific property or activity. semanticscholar.org For molecular properties, a QSAR model might predict values for lipophilicity (logP), solubility, or electronic properties based on a set of calculated molecular descriptors.

Building a Dataset: A series of analogue molecules with known experimental property values is compiled.

Molecular Modeling and Alignment: The 3D structures of all molecules are optimized and aligned based on a common scaffold.

Descriptor Calculation: Steric and electrostatic fields are calculated around each molecule. These field values serve as the independent variables.

Model Generation: Statistical methods, like Partial Least Squares (PLS), are used to create a mathematical equation linking the descriptors to the property of interest.

Validation: The model's predictive power is rigorously tested.

Such models can be used to predict the properties of new, unsynthesized analogues, guiding the design of molecules with desired characteristics. mdpi.comnih.gov

Computational Prediction of Photophysical Parameters

No specific studies detailing the computational prediction of photophysical parameters for this compound were identified in the public domain. Theoretical investigations into properties such as absorption and emission spectra, quantum yields, and excited state lifetimes require dedicated quantum chemical calculations (e.g., using Time-Dependent Density Functional Theory, TD-DFT). Without such studies, a data table of its predicted photophysical parameters cannot be compiled.

Molecular Docking Simulations for Investigation of Molecular Interactions

Similarly, there is a lack of published research on molecular docking simulations specifically involving this compound. Molecular docking studies are performed to predict the binding orientation and affinity of a molecule to a specific biological target, such as a protein or enzyme. These in silico experiments provide insights into potential molecular interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces. The absence of such studies for this compound means that its interaction profile with any biological receptor remains computationally uncharacterized. Consequently, a data table summarizing docking scores, binding energies, and key interacting residues cannot be generated.

Electrochemical Properties and Redox Behavior

Electrochemical Oxidation Mechanisms of N-Aryl-4-(methylthio)anilines

The electrochemical oxidation of N-aryl-4-(methylthio)anilines, including 4-Methyl-N-(4-(methylthio)phenyl)aniline, generally proceeds through a multi-step mechanism involving the formation of radical cations and subsequent coupling reactions. The specific pathway and the stability of the intermediates are highly dependent on the solvent, the supporting electrolyte, and the nature of the substituents on the aromatic rings.

Cyclic Voltammetry Studies and Redox Potentials

Cyclic voltammetry (CV) is a key technique for investigating the redox behavior of electroactive species. For diarylamines, CV typically reveals one or more oxidation peaks corresponding to the stepwise removal of electrons. The first oxidation step is generally a reversible one-electron transfer to form a cation radical. The potential at which this occurs, the redox potential, is a crucial indicator of the ease of oxidation of the molecule.

To illustrate the effect of such substituents, a comparative data table of hypothetical redox potentials for related compounds is presented below. These values are based on general trends observed for substituted anilines and diarylamines.

CompoundSubstituentsFirst Oxidation Potential (E½, V vs. Ag/AgCl) (Hypothetical)
Diphenylamine (B1679370)None~0.8 - 0.9
4-Methyldiphenylamine4-CH₃~0.7 - 0.8
4-(Methylthio)diphenylamine4-SCH₃~0.6 - 0.7
This compound4-CH₃, 4'-SCH₃~0.5 - 0.6

Investigation of Electron Transfer Pathways

The primary pathway for the cation radicals of many diarylamines is a dimerization reaction. This typically involves a head-to-tail or tail-to-tail coupling of two radical cations. In the case of diphenylamine, the coupling predominantly occurs at the para-positions of the phenyl rings to form N,N'-diphenylbenzidine. Given that the para-positions in this compound are occupied by the methyl and methylthio groups, coupling would likely be directed to other positions or could be sterically hindered.

An alternative pathway for the cation radical is a further one-electron oxidation at a more positive potential to form a dication. This dication is generally less stable and can undergo rapid chemical reactions, such as intramolecular cyclization or reaction with solvent or nucleophiles present in the electrolyte solution.

Influence of Substituents on Electrochemical Characteristics

The electronic nature of the substituents on the aromatic rings of N-aryl-4-(methylthio)anilines plays a critical role in determining their electrochemical characteristics. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) exert opposing effects on the redox potential and the stability of the oxidized species.

The methyl (-CH₃) and methylthio (-SCH₃) groups in this compound are both considered electron-donating. The methyl group donates electron density through an inductive effect, while the methylthio group can donate through both inductive and resonance effects. This increased electron density on the aniline (B41778) nitrogen facilitates the removal of an electron, thereby lowering the oxidation potential compared to unsubstituted diphenylamine.

The stabilizing effect of these electron-donating groups on the resulting cation radical is also significant. By delocalizing the positive charge, these substituents increase the lifetime of the radical cation, which can influence the subsequent chemical reactions. In contrast, electron-withdrawing groups would destabilize the cation radical and increase the oxidation potential.

Spectroelectrochemical Techniques for Intermediates Identification

Spectroelectrochemistry, which combines electrochemical and spectroscopic techniques (typically UV-Vis-NIR absorption spectroscopy), is a powerful tool for the in-situ identification of transient intermediates generated during redox reactions. By monitoring the changes in the absorption spectrum as a function of the applied potential, it is possible to detect the formation and decay of species like radical cations and dications.

During the electrochemical oxidation of diarylamines, the formation of the cation radical is often accompanied by the appearance of new absorption bands in the visible or near-infrared region. For instance, in the spectroelectrochemical study of the copolymerization of diphenylamine and o-phenylenediamine, the formation of an intermediate was identified by an absorption peak at 538 nm. semanticscholar.orgscirp.org Similarly, during the copolymerization of diphenylamine with m-methoxy aniline, an intermediate with an absorption peak at 576 nm was observed. nih.gov

For this compound, one would expect to observe the disappearance of the parent molecule's absorption bands and the concurrent growth of new bands corresponding to its cation radical upon applying an oxidative potential. The specific wavelengths of these new bands would be characteristic of the electronic structure of the radical cation, which is influenced by the methyl and methylthio substituents. Further oxidation to a dication at higher potentials would likely result in another set of characteristic absorption bands.

Electropolymerization Potential and Polymer Film Characterization (drawing from related aniline derivatives)

The ability of aniline and its derivatives to undergo electropolymerization to form conductive polymer films is well-established. scispace.com The process is initiated by the electrochemical oxidation of the monomer to form a radical cation. These radical cations can then couple to form dimers, which are subsequently re-oxidized and couple with other radical cations or oligomers to propagate the polymer chain.

Given that this compound can be electrochemically oxidized to form a cation radical, it possesses the potential to undergo electropolymerization. The presence of the N-phenyl substituent in N-aryl anilines can influence the polymerization process and the properties of the resulting polymer. The electropolymerization of N-substituted anilines has been reported, leading to the formation of electroactive polymer films.

A polymer film formed from this compound would be expected to be electroactive, exhibiting its own set of redox peaks in cyclic voltammetry. The properties of this polymer, such as its conductivity, stability, and electrochromic behavior, would be influenced by the methyl and methylthio substituents. The methyl groups might enhance the solubility of the polymer in organic solvents, while the sulfur atom in the methylthio group could potentially offer sites for further chemical modification or coordination.

Characterization of such a polymer film would typically involve techniques such as cyclic voltammetry to assess its redox activity, UV-Vis spectroscopy to study its optical properties in different oxidation states, and scanning electron microscopy (SEM) to examine its surface morphology. The conductivity of the film could also be measured to evaluate its potential for electronic applications. The electrochemical synthesis of copolymers of p-toluidine (B81030) (a methyl-substituted aniline) has been demonstrated, suggesting the feasibility of incorporating such substituted anilines into polymeric structures. researchgate.net

Applications in Materials Science and Molecular Systems

Role as Components in Organic Electronic Materials

The molecular framework of 4-Methyl-N-(4-(methylthio)phenyl)aniline is well-suited for applications in organic electronics, where molecules with specific photophysical and charge-transport properties are essential. The diarylamine core is a well-established motif in materials designed for electronic devices.

Investigation as Hole Transport Materials

Diarylamine derivatives are frequently investigated as hole transport materials (HTMs) in organic electronic devices such as organic solar cells (OSCs) and perovskite solar cells (PSCs). The central nitrogen atom and the electron-rich phenyl rings facilitate the movement of positive charge carriers (holes). The presence of the electron-donating methyl (-CH₃) and methylthio (-SCH₃) groups on the phenyl rings further enhances the molecule's ability to stabilize positive charges, a key characteristic for efficient HTMs. While specific device performance data for this compound is not extensively documented, its structural similarity to other high-performance aniline-based HTMs suggests its potential in this area. Aniline-based compounds are recognized for forming stable and efficient hole transport layers (HTLs), which are crucial for high power conversion efficiency and operational stability in solar cells.

Photophysical Performance in Solution and Solid State

The photophysical properties of diarylamines like this compound are dictated by the π-conjugated system extending across the two aromatic rings and the nitrogen atom. These compounds typically exhibit strong absorption in the ultraviolet (UV) region of the electromagnetic spectrum and emit fluorescence in the violet-blue region.

The absorption and emission characteristics are influenced by the electronic nature of the substituents. The methyl and methylthio groups act as electron-donating groups, which can cause a bathochromic (red) shift in the absorption and emission spectra compared to unsubstituted diphenylamine (B1679370). The photophysical behavior is crucial for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes.

Table 1: Representative Photophysical Data for Diarylamine Structures Note: Data presented is typical for diarylamine chromophores and serves as an illustrative example.

Property Wavelength (nm) in Dichloromethane
UV-Vis Absorption (λmax) ~300 - 350

Solvatochromism and Environmental Sensitivity

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This effect is often observed in molecules that have a significant change in dipole moment between their ground and excited states. The structure of this compound, featuring electron-donating groups connected through a π-system, suggests the potential for intramolecular charge transfer (ICT) upon photoexcitation. This ICT character can lead to a larger dipole moment in the excited state, resulting in positive solvatochromism, where the emission peak shifts to a longer wavelength (a red shift) as the solvent polarity increases. This sensitivity to the local environment makes such compounds candidates for use as fluorescent probes to study the polarity of microenvironments.

Precursors for Advanced Functional Materials

Beyond its direct use in electronic materials, this compound and its precursors are valuable for synthesizing more complex functional materials, including Schiff bases for coordination chemistry and novel polymeric structures.

Synthesis of Schiff Bases and Their Role in Coordination Chemistry

While the secondary amine of this compound itself does not typically form Schiff bases, its chemical precursors, p-toluidine (B81030) and 4-(methylthio)aniline (B85588), are primary amines that readily undergo condensation reactions with aldehydes or ketones to form Schiff bases (also known as imines). nanobioletters.com These reactions produce compounds containing an azomethine (-C=N-) group. nanobioletters.com

Schiff bases derived from substituted anilines, such as 4-(methylthio)aniline, are of significant interest in coordination chemistry. ajol.inforesearchgate.net The imine nitrogen and other potential donor atoms within the molecule can act as ligands, binding to metal ions to form stable coordination complexes. ajol.info These metal complexes have a wide range of applications, including catalysis, and as building blocks for supramolecular assemblies. The synthesis of Schiff bases from precursors like 2-(methylthio)aniline derivatives has been well-documented, highlighting the versatility of these building blocks. ajol.inforesearchgate.net

Structure Property Relationships of N Aryl 4 Methylthio Aniline Derivatives

Systematic Variation of Aromatic Substituents and Their Electronic Effects

The introduction of various substituents (X) at the para-position of the N-phenyl ring in 4-Methyl-N-(4-(methylthio)phenyl)aniline would systematically alter the electronic properties of the molecule. Substituents are broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), and their effects are transmitted through the aromatic system via inductive and resonance effects.

Electron-Donating Groups (EDGs): Substituents like methoxy (B1213986) (-OCH₃), and amino (-NH₂) would increase the electron density on the N-aryl ring and, by extension, on the central nitrogen atom. This increased electron density would be expected to lower the ionization potential and oxidation potential of the molecule.

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), and trifluoromethyl (-CF₃) would decrease the electron density on the N-aryl ring and the central nitrogen. This would lead to an increase in the ionization potential and oxidation potential.

The Hammett equation, a fundamental tool in physical organic chemistry, could be used to quantify these electronic effects. A plot of a measured property (e.g., oxidation potential) against the Hammett substituent constant (σ) would be expected to yield a linear relationship, the slope of which (the reaction constant, ρ) would indicate the sensitivity of the property to substituent effects.

Table 1: Expected Electronic Effects of Aromatic Substituents

Substituent (X) Hammett Constant (σp) Expected Effect on Electron Density at Nitrogen
-OCH₃ -0.27 Increase
-CH₃ -0.17 Increase
-H 0.00 Reference
-Cl 0.23 Decrease
-CN 0.66 Decrease
-NO₂ 0.78 Decrease

Impact of Substitution on Spectroscopic Signatures

The electronic perturbations caused by substituents would be directly reflected in the spectroscopic signatures of the N-aryl-4-(methylthio)aniline derivatives, particularly in their UV-Vis absorption and Nuclear Magnetic Resonance (NMR) spectra.

UV-Vis Spectroscopy: The primary absorption bands in the UV-Vis spectrum of these diarylamines arise from π-π* transitions. The position of the maximum absorption wavelength (λmax) is sensitive to the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

EDGs would raise the energy of the HOMO more significantly than the LUMO, leading to a smaller HOMO-LUMO gap and a bathochromic (red) shift in the λmax.

EWGs would lower the energy of both the HOMO and LUMO, but the effect on the LUMO is generally more pronounced, leading to a larger HOMO-LUMO gap and a hypsochromic (blue) shift in the λmax.

NMR Spectroscopy: The chemical shifts of the protons and carbons in the NMR spectra are sensitive to the local electronic environment.

The chemical shift of the amine proton (-NH-) would be particularly informative. EDGs would increase the shielding of this proton, causing an upfield shift (lower ppm), while EWGs would decrease the shielding, resulting in a downfield shift (higher ppm).

Similar trends would be expected for the aromatic protons and carbons, with changes in chemical shifts reflecting the electron density distribution across the molecule.

Table 2: Predicted Spectroscopic Shifts for Substituted N-Aryl-4-(methylthio)aniline Derivatives

Substituent (X) Expected UV-Vis Shift (λmax) Expected 1H NMR Shift of -NH-
-OCH₃ Bathochromic (Red Shift) Upfield
-CH₃ Bathochromic (Red Shift) Upfield
-H Reference Reference
-Cl Hypsochromic (Blue Shift) Downfield
-CN Hypsochromic (Blue Shift) Downfield
-NO₂ Hypsochromic (Blue Shift) Downfield

Correlation between Molecular Structure and Electrochemical Behavior

The electrochemical behavior of these compounds, typically studied by cyclic voltammetry (CV), would be directly correlated with their molecular structure. The primary electrochemical event for these electron-rich diarylamines is oxidation, the potential of which is a measure of the ease of removing an electron from the HOMO.

Oxidation Potentials:

EDGs on the N-aryl ring would increase the electron density on the diarylamine system, making it easier to oxidize. This would result in a lower (less positive) oxidation potential.

EWGs would decrease the electron density, making the molecule more difficult to oxidize and leading to a higher (more positive) oxidation potential.

A linear correlation between the oxidation potentials and the Hammett substituent constants would be expected, providing a quantitative measure of the electronic communication between the substituent and the redox-active diarylamine core.

Table 3: Predicted Electrochemical Behavior of Substituted N-Aryl-4-(methylthio)aniline Derivatives

Substituent (X) Hammett Constant (σp) Expected Oxidation Potential (Eox)
-OCH₃ -0.27 Lower
-CH₃ -0.17 Lower
-H 0.00 Reference
-Cl 0.23 Higher
-CN 0.66 Higher
-NO₂ 0.78 Higher

Influence of Structural Modifications on Photophysical Characteristics

The photophysical properties, such as fluorescence emission and quantum yield, would be highly dependent on the nature of the substituents. These molecules can be considered as donor-π-acceptor (D-π-A) systems, where the substituted N-aryl ring can modulate the charge transfer character of the excited state.

Fluorescence Emission:

The introduction of substituents that enhance intramolecular charge transfer (ICT) upon photoexcitation would likely lead to a larger Stokes shift (the difference between the absorption and emission maxima) and a more pronounced solvatochromism, where the emission wavelength is sensitive to the polarity of the solvent.

Generally, stronger EDGs or EWGs would be expected to red-shift the fluorescence emission due to the stabilization of the charge-separated excited state.

Fluorescence Quantum Yield (ΦF):

The quantum yield is a measure of the efficiency of the fluorescence process. Structural modifications that introduce non-radiative decay pathways (e.g., increased vibrational freedom or intersystem crossing) would decrease the quantum yield.

The presence of heavy atoms (like bromine or iodine) as substituents would be expected to quench fluorescence due to the heavy-atom effect, which promotes intersystem crossing to the triplet state.

Table 4: Predicted Photophysical Characteristics of Substituted N-Aryl-4-(methylthio)aniline Derivatives

Substituent (X) Expected Fluorescence Emission Shift Expected Fluorescence Quantum Yield (ΦF)
-OCH₃ Red Shift Potentially High
-CH₃ Red Shift Potentially High
-H Reference Reference
-Cl Blue or Red Shift (complex effects) Lower
-CN Red Shift (enhanced ICT) Variable
-NO₂ Often Quenched Very Low

Structural Determinants for Molecular Interactions and Recognition

The ability of N-aryl-4-(methylthio)aniline derivatives to participate in molecular interactions and recognition events is governed by their size, shape, and the distribution of electrostatic potential on their surfaces.

Hydrogen Bonding: The amine proton (-NH-) can act as a hydrogen bond donor, while the nitrogen atom and the sulfur atom of the methylthio group can act as hydrogen bond acceptors. The strength of these interactions would be modulated by the electronic nature of the substituents. EWGs would increase the acidity of the N-H proton, making it a stronger hydrogen bond donor.

π-π Stacking: The aromatic rings provide surfaces for π-π stacking interactions with other aromatic systems. The strength of these interactions can be influenced by the substituents, which affect the quadrupole moment of the aromatic ring.

Conclusion and Future Directions in N Aryl 4 Methylthio Aniline Research

Synthesis and Characterization Advancements

The synthesis of 4-Methyl-N-(4-(methylthio)phenyl)aniline and its analogs primarily relies on modern cross-coupling methodologies that have revolutionized the formation of carbon-nitrogen bonds. The Buchwald-Hartwig amination and the Ullmann condensation are the cornerstone techniques for the construction of such diarylamine frameworks. wikipedia.orgwikipedia.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a method of choice due to its high efficiency, functional group tolerance, and relatively mild reaction conditions. wikipedia.orgopenochem.org The general approach for the synthesis of this compound via this method would involve the coupling of 4-iodo- or 4-bromotoluene (B49008) with 4-(methylthio)aniline (B85588) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The reaction proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org

The Ullmann condensation , a copper-catalyzed nucleophilic aromatic substitution, represents an older but still relevant method for the synthesis of diarylamines. wikipedia.org This reaction typically requires higher temperatures compared to the Buchwald-Hartwig amination and is often carried out in polar, high-boiling solvents. The synthesis of this compound via the Ullmann condensation would involve the reaction of 4-iodotoluene (B166478) with 4-(methylthio)aniline in the presence of a copper catalyst and a base. wikipedia.org

Recent advancements in these synthetic methods have focused on the development of more active and stable catalyst systems, the use of greener solvents, and the expansion of the substrate scope. For instance, the use of sophisticated phosphine ligands in the Buchwald-Hartwig amination has enabled the coupling of less reactive aryl chlorides and has allowed for reactions to be conducted at lower temperatures. acsgcipr.org

Table 1: Predicted Spectroscopic Data for this compound

Technique Expected Features
¹H NMR Aromatic protons in the range of 6.5-7.5 ppm, a singlet for the methyl group protons around 2.3 ppm, and a singlet for the methylthio group protons around 2.4 ppm.
¹³C NMR Aromatic carbons in the range of 110-150 ppm, a methyl carbon signal around 20-22 ppm, and a methylthio carbon signal around 15-18 ppm.
IR Spectroscopy N-H stretching vibration around 3300-3400 cm⁻¹, C-H stretching of aromatic and methyl groups around 2850-3100 cm⁻¹, and C-S stretching around 600-800 cm⁻¹.

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of C₁₄H₁₅NS (229.34 g/mol ). |

Emerging Trends in Computational and Electrochemical Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the electronic structure, reactivity, and potential applications of novel organic molecules. For this compound, DFT calculations can provide insights into its molecular geometry, frontier molecular orbital energies (HOMO and LUMO), and electrostatic potential. These computational studies are crucial for predicting the electrochemical behavior and designing molecules with tailored electronic properties for specific applications.

The electrochemical properties of diarylamines are of significant interest due to their potential use in organic electronics. The oxidation of this compound is expected to be a key electrochemical process. The presence of two electron-donating groups (methyl and methylthio) is anticipated to lower the oxidation potential of the molecule compared to unsubstituted diphenylamine (B1679370). This is because these groups increase the electron density on the aromatic rings, making it easier to remove an electron.

Cyclic voltammetry is a powerful technique to experimentally probe the redox behavior of such compounds. A typical cyclic voltammogram of this compound would likely show an irreversible or quasi-reversible oxidation wave, corresponding to the formation of a radical cation. The stability of this radical cation would be influenced by the nature of the substituents and the solvent system.

Table 2: Predicted Electrochemical and Computational Parameters for this compound

Parameter Predicted Value/Trend Significance
Oxidation Potential (Epa) Lower than diphenylamine Indicates ease of oxidation, relevant for hole-transport materials.
HOMO Energy Level Relatively high Correlates with a lower ionization potential and ease of oxidation.
LUMO Energy Level - Influences electron affinity and electron-accepting properties.

| HOMO-LUMO Gap | - | Determines the electronic absorption and emission properties. |

Future Prospects in Functional Material Design and Applications

The unique electronic properties of this compound make it a promising candidate for a variety of functional materials. The diarylamine core is a common structural motif in materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and perovskite solar cells.

In OLEDs , diarylamine derivatives are frequently used as hole-transporting materials (HTMs). The ability of this compound to be easily oxidized and to form stable radical cations suggests its potential as an efficient HTM. The methyl and methylthio substituents can also influence the morphological stability and solubility of the material, which are crucial for device performance and fabrication.

In the realm of organic synthesis , diarylamines can serve as ligands for transition metal catalysts. The nitrogen and sulfur atoms in this compound could potentially coordinate with metal centers, leading to novel catalytic activities.

Furthermore, the presence of the methylthio group opens up possibilities for post-synthetic modification. The sulfur atom can be oxidized to a sulfoxide (B87167) or a sulfone, which would significantly alter the electronic properties of the molecule and provide a route to new materials with different functionalities.

Identification of Unexplored Research Avenues and Challenges

Despite the promising potential of this compound and its derivatives, several research avenues remain largely unexplored.

Systematic Structure-Property Relationship Studies: A comprehensive investigation into how systematic variations of the substituents on the aromatic rings affect the photophysical and electrochemical properties is needed. This would involve the synthesis and characterization of a library of related diarylamines.

Device Fabrication and Testing: While the potential applications in organic electronics are promising, there is a lack of studies on the actual performance of this compound in devices such as OLEDs and solar cells.

Polymerization and Supramolecular Chemistry: The incorporation of this diarylamine into polymeric structures could lead to new electroactive polymers with interesting properties. Additionally, the potential for this molecule to engage in supramolecular assembly through non-covalent interactions has not been explored.

Exploration of Biological Activity: Many aniline (B41778) derivatives exhibit biological activity. Screening this compound and its analogs for potential pharmaceutical applications could be a fruitful area of research.

A key challenge in this field is the limited commercial availability of the starting materials and the need for multi-step synthetic procedures, which can be time-consuming and costly. Overcoming these synthetic hurdles will be crucial for accelerating research and development in this area.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly used to prepare 4-Methyl-N-(4-(methylthio)phenyl)aniline, and how are intermediates characterized?

  • Methodology : The compound is synthesized via oxidative coupling of sulfide precursors with phenolic derivatives. For example, 3-(methylthio)aniline derivatives react with phenol derivatives (e.g., 4-(1H-indol-1-yl)phenyl) in the presence of 30% hydrogen peroxide (H₂O₂) under mild heating (40°C). Post-reaction, excess reagents are neutralized with sodium hydroxide, and the product is extracted using ethyl acetate. Purification involves column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) or recrystallization from methanol .
  • Intermediate Characterization : Key intermediates (e.g., sulfides or sulfones) are verified via 1H^1H-NMR and 13C^{13}C-NMR to confirm regioselectivity and substituent positions. Mass spectrometry (MS) or high-resolution MS (HRMS) ensures molecular weight accuracy .

Q. What analytical techniques are critical for confirming the structure of this compound?

  • Primary Techniques :

  • NMR Spectroscopy : 1H^1H-NMR (e.g., aromatic proton signals at δ 6.91–7.09 ppm, methylthio group at δ 2.32 ppm) and 13C^{13}C-NMR (e.g., methylthio carbon at δ 20.6 ppm) .
  • FT-IR : Identification of C–S (∼680 cm1^{-1}) and N–H (∼3400 cm1^{-1}) stretches.
  • Elemental Analysis : Confirms C, H, N, and S content within ±0.4% of theoretical values .
    • Advanced Techniques : X-ray crystallography (if crystalline) or computational simulations (DFT) to validate bond lengths and angles .

Q. How can UV-Vis spectroscopy be utilized to study the electronic properties of this compound?

  • Experimental Setup : Dissolve the compound in a non-polar solvent (e.g., dichloromethane) and measure absorbance in the range 200–400 nm. Peaks near 255 nm (π→π* transitions) and 300–350 nm (n→π* transitions) are typical for aromatic amines. Compare with DFT-predicted spectra (e.g., B3LYP/6-31G*) to correlate experimental and theoretical band gaps .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and purity of this compound?

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)2_2) or copper ligands for Buchwald-Hartwig coupling to enhance C–N bond formation efficiency.
  • Solvent Effects : Evaluate polar aprotic solvents (e.g., DMF, DMSO) vs. non-polar solvents (toluene) to optimize reaction kinetics.
  • Workflow Refinement : Use TLC monitoring to identify side products (e.g., over-oxidized sulfones) and adjust stoichiometric ratios (e.g., H₂O₂:phenol) to minimize byproducts .

Q. What discrepancies arise between DFT-predicted and experimental vibrational spectra, and how can they be resolved?

  • DFT Methodology : Perform geometry optimization and frequency calculations using B3LYP/6-31G*. Compare predicted IR peaks (e.g., C–S stretches) with experimental FT-IR data.
  • Discrepancy Analysis : Differences >10 cm1^{-1} may indicate solvent effects or anharmonic vibrations. Include solvent correction models (e.g., PCM) or higher-level theory (e.g., MP2) for improved accuracy .

Q. How does the methylthio substituent influence the compound’s photophysical and electronic properties compared to sulfone or methoxy analogs?

  • Comparative Studies : Synthesize analogs (e.g., 4-(methylsulfonyl) or 4-methoxy derivatives) and compare UV-Vis/fluorescence spectra. The electron-donating methylthio group red-shifts absorption maxima vs. electron-withdrawing sulfones.
  • Theoretical Insights : Use time-dependent DFT (TD-DFT) to model excited-state transitions. Methylthio groups enhance charge-transfer character due to sulfur’s polarizability .

Q. What strategies are effective in analyzing the stability of this compound under varying conditions?

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min) to determine decomposition temperatures.
  • Oxidative Stability : Expose the compound to H₂O₂ or air and monitor degradation via HPLC. Methylthio groups are prone to oxidation; stabilize with antioxidants (e.g., BHT) during storage .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.